molecular formula C12H12N2OS B2772988 (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 479257-95-9

(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2772988
CAS RN: 479257-95-9
M. Wt: 232.3
InChI Key: YGSZJSHBDOIFSS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom.


Synthesis Analysis

The synthesis of such compounds often involves the reaction of α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine . This reaction can be catalyzed by vitamin B1 and results in the formation of 1,3,5-trisubstituted-1H-pyrazoles .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring and a thiophene ring. The pyrazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom.

Scientific Research Applications

Synthesis and Chemical Characterization

  • The compound has been utilized as a starting material or intermediate in the synthesis of a structurally diverse library of compounds. It reacts with different chemical entities to produce dithiocarbamates, thioethers, pyrazolines, pyridines, and various heterocyclic derivatives, showcasing its versatility in organic synthesis (G. Roman, 2013).
  • It serves as a precursor for the generation of pyrazoline derivatives, indicating its importance in the development of novel heterocyclic compounds with potential biological activities (Humaira Parveen et al., 2008).

Photophysical and Chemosensor Applications

  • Pyrazoline derivatives synthesized from this compound have been studied for their photophysical properties and potential as fluorescent chemosensors. These derivatives demonstrate positive solvatochromism and can act as fluorescent chemosensors for metal ions such as Fe3+, showcasing their application in the detection of metal ions in solutions (Salman A. Khan, 2020).

Antibacterial and Biological Activities

  • Derivatives of this compound have been synthesized and characterized for their potential biological activities. Studies have focused on evaluating the antimicrobial properties of these derivatives, indicating their potential utility in developing new antimicrobial agents (P. Tharmaraj et al., 2009).
  • Furthermore, specific derivatives have been investigated for their antidepressant activities in preclinical evaluations, suggesting the therapeutic potential of compounds based on this chemical structure in treating depression (B. Mathew et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and its use in the development of new drugs . Additionally, its synthesis process could be optimized for better yields and environmental sustainability .

properties

IUPAC Name

(E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-9-8-10(2)14(13-9)12(15)6-5-11-4-3-7-16-11/h3-8H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSZJSHBDOIFSS-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C=CC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(=O)/C=C/C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328302
Record name (E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

479257-95-9
Record name (E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.